![molecular formula C19H21Cl2NOS B4853658 2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4853658.png)
2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide
Overview
Description
2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in organic solvents and sparingly soluble in water. Diclofenac is used to treat pain, inflammation, and stiffness caused by various conditions such as arthritis, gout, and menstrual cramps.
Mechanism of Action
Diclofenac acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various pathological processes. Diclofenac has been shown to have an effect on various physiological processes, including blood pressure, renal function, and platelet aggregation.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. It has been extensively studied, and its effects on various physiological processes are well-documented. However, diclofenac also has some limitations. It can be toxic at high doses and can cause gastrointestinal side effects. It also has a short half-life and can be rapidly metabolized, leading to variability in its effects.
Future Directions
There are several future directions for research on diclofenac. One area of interest is the development of novel formulations that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its effects on various physiological processes, including inflammation, pain, and fever. Additionally, there is a need for further research on the safety and toxicity of diclofenac, particularly at high doses.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its effects on inflammation, pain, and other physiological processes. Diclofenac has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NOS/c1-12(2)14-7-4-6-13(3)19(14)22-18(23)11-24-10-15-16(20)8-5-9-17(15)21/h4-9,12H,10-11H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOOAJSVNHUKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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